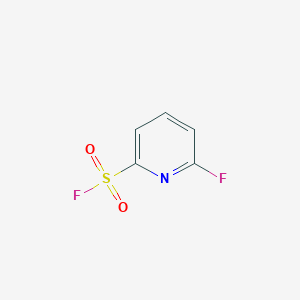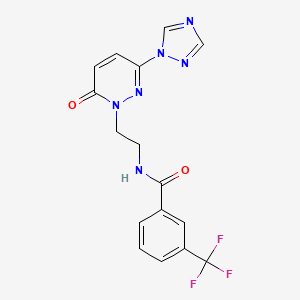![molecular formula C9H10F3NS B2722950 5-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2034352-52-6](/img/structure/B2722950.png)
5-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound also contains a trifluoroethyl group, which is a fluorinated hydrocarbon group. It’s important to note that the exact properties and characteristics can vary depending on the specific arrangement of these components in the molecule .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethylpyridines are often synthesized through various methods including palladium-catalyzed coupling reactions . Additionally, the synthesis of similar compounds often involves the use of Grignard reagents, copper catalysis, and activation by lithium fluoride or magnesium chloride .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyridines can undergo various reactions including electrophilic substitutions, nucleophilic substitutions, and metal-catalyzed cross couplings .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyridines generally are colorless, flammable liquids that have a strong, unpleasant odor .Scientific Research Applications
Eco-benign Synthesis
An eco-friendly and highly efficient method for synthesizing 4-Aryl-4,5-dihydro-1H-indeno[1,2-b]pyridine derivatives using 2,2,2-trifluoroethanol (TFE) has been reported. This process is not only operationally simple but also allows for the solvent (TFE) to be easily separated from the reaction products and recovered in excellent purity for direct reuse, highlighting the compound's role in promoting green chemistry practices (Khaksar & Gholami, 2014).
Crystal Structure Analysis
The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, a related compound, has been determined, revealing a centrosymmetric water-bridged hydrogen-bonding network. This study provides insights into the molecular interactions and packing arrangements of similar trifluoromethyl-substituted pyridines, which are crucial for understanding their chemical behavior and potential applications in materials science (Ye & Tanski, 2020).
Modular Synthesis of Polysubstituted Pyridines
A novel one-pot reaction has been developed for the regioselective synthesis of di-, tri-, tetra-, and pentasubstituted pyridines as well as fused pyridines. This method employs a 2-fluoro-1,3-dicarbonyl-initiated reaction sequence that is free from transition-metal catalysts, showcasing the compound's versatility in the synthesis of complex pyridine derivatives (Song et al., 2016).
Spectroscopic and Structural Characterization
The behavior of 5-trifluoromethyl-pyridine-2-thione towards molecular iodine has been studied, leading to the formation of a complex that was characterized by UV-spectroscopy and X-ray diffraction. This research contributes to the understanding of the chemical reactivity and potential pharmaceutical applications of trifluoromethyl-substituted pyridines (Chernov'yants et al., 2011).
Antimicrobial Activity
New derivatives of 4,5,6,7-tetrahydrothieno pyridines have been synthesized and evaluated for their antimicrobial activities. These compounds, with the 4,5,6,7-tetrahydrothieno pyridine nucleus as a core, have shown promising results in various models, indicating their potential as lead molecules for future drug development (Sangshetti et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(2,2,2-trifluoroethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NS/c10-9(11,12)6-13-3-1-8-7(5-13)2-4-14-8/h2,4H,1,3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLBJLHXEBQOBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-1-[4-[methyl-[[3-(trifluoromethyl)phenyl]methyl]amino]piperidin-1-yl]propan-1-one](/img/structure/B2722867.png)
![2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]ethanamine;hydrochloride](/img/structure/B2722868.png)

![7-[(2-chloro-6-fluorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2722871.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2722874.png)
![5-((4-chlorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2722875.png)

![3-Bromo-6-methylpyrazolo[1,5-a]pyridine](/img/structure/B2722877.png)

![(E)-3-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]-N-[(4-chlorophenyl)methyl]-2-cyanoprop-2-enamide](/img/structure/B2722883.png)
![2-Chloro-1-[(1S,5R)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexan-3-yl]ethanone](/img/structure/B2722884.png)
![N-(3-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2722889.png)

